1-(4-Fluoro-2-methoxybenzyl)piperazine
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Overview
Description
1-(4-Fluoro-2-methoxybenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a benzyl group substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position, attached to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-methoxybenzyl)piperazine typically involves the reaction of 4-fluoro-2-methoxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-methoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-(4-Fluoro-2-methoxybenzyl)piperazine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of receptor-ligand interactions due to its structural similarity to neurotransmitters.
Medicine: Potential use in the development of pharmaceutical drugs targeting specific receptors.
Industry: As a precursor in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)piperazine: Similar structure but lacks the fluorine atom.
1-(4-Fluorobenzyl)piperazine: Similar structure but lacks the methoxy group.
1-(2-Methoxybenzyl)piperazine: Similar structure but lacks the fluorine atom at the 4-position
Uniqueness
1-(4-Fluoro-2-methoxybenzyl)piperazine is unique due to the presence of both the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C12H17FN2O |
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Molecular Weight |
224.27 g/mol |
IUPAC Name |
1-[(4-fluoro-2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2O/c1-16-12-8-11(13)3-2-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChI Key |
AEPZSVMASFCGBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CN2CCNCC2 |
Origin of Product |
United States |
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